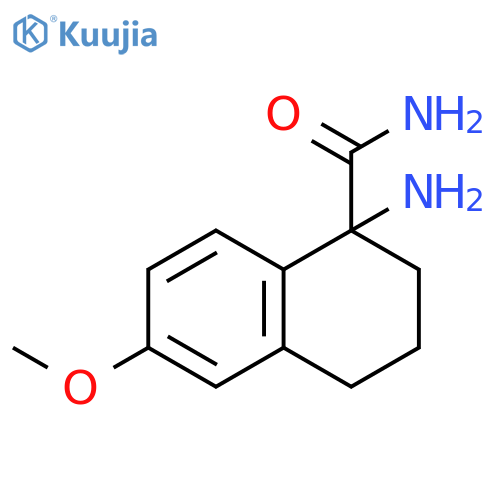Cas no 1183506-28-6 (1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide)

1183506-28-6 structure
商品名:1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-Amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid amide
- 1-Naphthalenecarboxamide, 1-amino-1,2,3,4-tetrahydro-6-methoxy-
- 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- BS-12333
- CS-0363800
- AKOS010011637
- 1183506-28-6
- SB80502
- 1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxamide
-
- インチ: 1S/C12H16N2O2/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,14)11(13)15/h4-5,7H,2-3,6,14H2,1H3,(H2,13,15)
- InChIKey: SCMZUVNKLIAALK-UHFFFAOYSA-N
- ほほえんだ: C1(N)(C(N)=O)C2=C(C=C(OC)C=C2)CCC1
計算された属性
- せいみつぶんしりょう: 220.121177757g/mol
- どういたいしつりょう: 220.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 78.3Ų
じっけんとくせい
- 密度みつど: 1.192±0.06 g/cm3(Predicted)
- ふってん: 442.6±45.0 °C(Predicted)
- 酸性度係数(pKa): 15.75±0.20(Predicted)
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434470-1g |
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
1183506-28-6 | 97% | 1g |
¥3841.00 | 2024-08-09 |
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide 関連文献
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
1183506-28-6 (1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide) 関連製品
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
